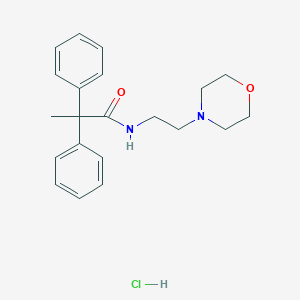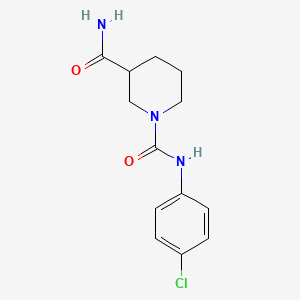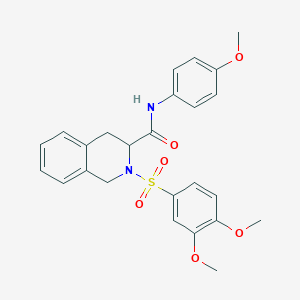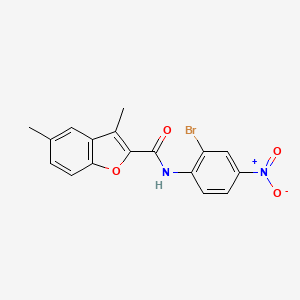
N-(2-morpholin-4-ylethyl)-2,2-diphenylpropanamide;hydrochloride
Übersicht
Beschreibung
N-(2-morpholin-4-ylethyl)-2,2-diphenylpropanamide;hydrochloride is a chemical compound that belongs to the class of morpholine derivatives. Morpholine derivatives are known for their diverse pharmacological activities and are widely used in various fields such as chemistry, biology, and medicine . This compound is characterized by the presence of a morpholine ring, which is a six-membered heterocyclic ring containing both oxygen and nitrogen atoms.
Vorbereitungsmethoden
The synthesis of N-(2-morpholin-4-ylethyl)-2,2-diphenylpropanamide;hydrochloride typically involves the reaction of 2,2-diphenylpropanoyl chloride with N-(2-aminoethyl)morpholine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. Techniques such as crystallization and recrystallization are often employed to purify the final product.
Analyse Chemischer Reaktionen
N-(2-morpholin-4-ylethyl)-2,2-diphenylpropanamide;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
N-(2-morpholin-4-ylethyl)-2,2-diphenylpropanamide;hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological targets.
Wirkmechanismus
The mechanism of action of N-(2-morpholin-4-ylethyl)-2,2-diphenylpropanamide;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes . The exact molecular targets and pathways involved depend on the specific biological context and the intended application of the compound.
Vergleich Mit ähnlichen Verbindungen
N-(2-morpholin-4-ylethyl)-2,2-diphenylpropanamide;hydrochloride can be compared with other similar compounds, such as:
6-ethoxy-4-N-(2-morpholin-4-ylethyl)-2-N-propan-2-yl-1,3,5-triazine-2,4-diamine: This compound also contains a morpholine ring and has been studied for its herbicidal activity.
2-morpholin-4-ylethyl-2-{[3-(trifluoromethyl)phenyl]-amino}-nicotinate: Another morpholine derivative with potential pharmacological activities.
The uniqueness of this compound lies in its specific chemical structure and the resulting properties, which may offer distinct advantages in certain applications compared to other similar compounds.
Eigenschaften
IUPAC Name |
N-(2-morpholin-4-ylethyl)-2,2-diphenylpropanamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2.ClH/c1-21(18-8-4-2-5-9-18,19-10-6-3-7-11-19)20(24)22-12-13-23-14-16-25-17-15-23;/h2-11H,12-17H2,1H3,(H,22,24);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMQUYGHYUPXOFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)NCCN3CCOCC3.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-(butan-2-ylsulfamoyl)phenyl]-4-methylbenzenesulfonamide](/img/structure/B4091154.png)
![N-(2,6-diethylphenyl)-2-[(4-methylphenyl)sulfanyl]propanamide](/img/structure/B4091161.png)
![2-(4-morpholinyl)-5-nitro-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B4091174.png)
![METHYL 2-{4,8-DIMETHYL-7-[2-(3-METHYLPIPERIDIN-1-YL)-2-OXOETHOXY]-2-OXO-2H-CHROMEN-3-YL}ACETATE](/img/structure/B4091181.png)
![methyl 2-[3,9-dioxo-1-(thiophen-2-yl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrol-2-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B4091186.png)
![6-Amino-4-[3-(benzotriazol-1-ylmethyl)-4-methoxyphenyl]-3-phenyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4091195.png)
![7-(3-ethoxy-4-hydroxyphenyl)-5-methyl-N-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B4091205.png)

![3-(benzyloxy)-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B4091209.png)
![2-[1-(2-Bromoanilino)ethyl]-4-chlorophenol](/img/structure/B4091216.png)
![1-[3-ethoxy-4-(prop-2-en-1-yloxy)phenyl]-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4091223.png)
![7-(2-chlorophenyl)-5-(4-methoxyphenyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4091239.png)

